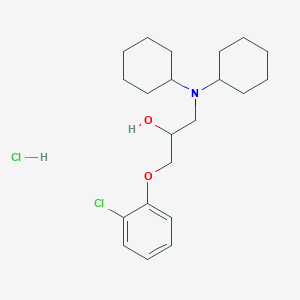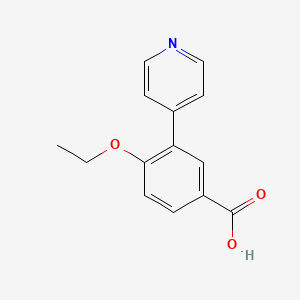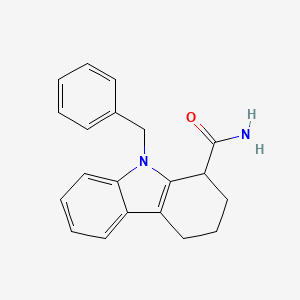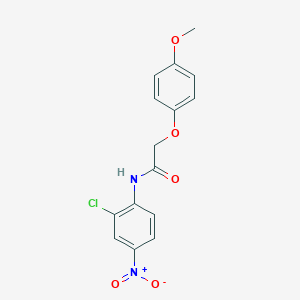
1-(cyclohexylcarbonyl)-3-methylpiperidine
Overview
Description
1-(cyclohexylcarbonyl)-3-methylpiperidine, also known as CCMP, is a chemical compound that belongs to the piperidine family. It is a white crystalline solid with a molecular formula of C14H23NO and a molecular weight of 221.34 g/mol. CCMP is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Arthropod Repellent
1-(cyclohexylcarbonyl)-3-methylpiperidine and its derivatives have been investigated for their effectiveness as arthropod repellents. Studies have found that certain stereoisomers of these compounds are particularly effective in repelling blood-feeding arthropods like mosquitoes, chiggers, and ticks. Research conducted on the malaria vector Anopheles stephensi showed differential repellence by various stereoisomers of these compounds, indicating the role of stereochemistry in their efficacy as repellents (Klun, Ma, & Gupta, 2000); (Klun, Schmidt, & Debboun, 2001).
Molecular Interactions and Thermodynamics
The compound has also been studied in the context of molecular interactions and thermodynamics. Research involving 1-methylpiperidine, which shares a similar structure, focused on densities, speeds of sound, and molar heat capacities in multicomponent liquid mixtures containing this compound and others. These studies provide insights into the molecular interactions and the physicochemical properties of these mixtures (Malik, Jangra Darolia, Garg, & Sharma, 2021).
Synthesis and Chemical Reactions
The compound has been used in the synthesis of various organic molecules, demonstrating its versatility in organic chemistry. For instance, it has played a role in the total synthesis of certain alkaloids, where it was used in key steps like intramolecular Diels–Alder reactions (Brosius, Overman, & Schwink, 1999). Moreover, derivatives of this compound have been synthesized and characterized for their potential antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Clathrate Hydrate Formation
Another interesting application is in the formation of clathrate hydrates. Isomers of C6H13N, including 1-methylpiperidine, have been identified as new sH clathrate hydrate forming molecules, which are significant for their fully soluble characteristics in water. These properties are expected to open new research fields and contribute to hydrate-based technological applications (Shin et al., 2011).
Photochemical and Catalytic Properties
The photochemical and catalytic properties of similar compounds have also been investigated. For example, the reaction of α-methyl-substituted N-methylpiperidines with singlet oxygen was studied, revealing insights into the reaction rates and products based on structural effects (Baciocchi, Giacco, & Lapi, 2006). Additionally, piperidines with ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating their utility in synthetic organic chemistry (Takács et al., 2014).
properties
IUPAC Name |
cyclohexyl-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXDSRAYXKEXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979634 | |
| Record name | Cyclohexyl(3-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63441-20-3 | |
| Record name | Piperidine, 1-(cyclohexylcarbonyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063441203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(3-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-fluorobenzamide](/img/structure/B3978249.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)

![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3978275.png)

![1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3978288.png)

![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)
